molecular formula C22H25N5O2S B3239672 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421457-55-7

2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B3239672
CAS No.: 1421457-55-7
M. Wt: 423.5
InChI Key: GZSMRICNPJDAAH-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE) . AChE is responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays a crucial role in learning and memory . The compound interacts with AChE, inhibiting its activity and thereby increasing the level of ACh in the brain .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, the compound increases the concentration of ACh, which can enhance cognition functions . This can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This results in an increase in ACh levels, which can enhance cognition functions . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and has demonstrated long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The compound has shown potent inhibitory activity against AChE at certain dosages .

Metabolic Pathways

This compound is involved in the cholinergic pathway, where it interacts with the enzyme AChE . This interaction results in an increase in ACh levels, influencing metabolic flux and metabolite levels .

Properties

IUPAC Name

2,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-17-8-9-21(18(2)14-17)30(28,29)25-19-15-23-22(24-16-19)27-12-10-26(11-13-27)20-6-4-3-5-7-20/h3-9,14-16,25H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMRICNPJDAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.